molecular formula C9H12N2O3 B6610453 2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid CAS No. 2763799-97-7

2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid

Cat. No. B6610453
M. Wt: 196.20 g/mol
InChI Key: DPQFNCLAEOZIQX-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid involves the condensation of 2,3-dihydro-1H-pyrrole-2-carboxylic acid with dimethylformamide dimethyl acetal, followed by reaction with methylamine and then with acetic anhydride. The resulting product is then treated with sodium hydroxide to obtain the final compound.

Starting Materials
2,3-dihydro-1H-pyrrole-2-carboxylic acid, dimethylformamide dimethyl acetal, methylamine, acetic anhydride, sodium hydroxide

Reaction
Step 1: Condensation of 2,3-dihydro-1H-pyrrole-2-carboxylic acid with dimethylformamide dimethyl acetal in the presence of a catalyst such as p-toluenesulfonic acid to form the corresponding imine intermediate., Step 2: Addition of methylamine to the imine intermediate to form the corresponding Schiff base., Step 3: Reaction of the Schiff base with acetic anhydride in the presence of a base such as pyridine to form the corresponding N-acetyl derivative., Step 4: Treatment of the N-acetyl derivative with sodium hydroxide to remove the acetyl group and obtain the final product, 2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid.

properties

IUPAC Name

(2Z)-2-[5-(dimethylamino)-1-methyl-3-oxopyrrol-2-ylidene]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-10(2)8-5-7(12)6(11(8)3)4-9(13)14/h4-5H,1-3H3,(H,13,14)/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQFNCLAEOZIQX-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)C1=CC(=O)O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C(=CC(=O)/C1=C/C(=O)O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid

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